(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15763382
InChI: InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16-/m1/s1
SMILES:
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol

CAS No.:

Cat. No.: VC15763382

Molecular Formula: C17H27NO2

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol -

Specification

Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
IUPAC Name (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Standard InChI InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16-/m1/s1
Standard InChI Key VFIDUCMKNJIJTO-CZUORRHYSA-N
Isomeric SMILES CC1=C2CCCC2=C(C=C1)OC[C@H]([C@@H](C)NC(C)C)O
Canonical SMILES CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name, (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol, reflects its intricate structure. The compound contains a butanol backbone substituted at the 1-position with a 7-methyl-2,3-dihydro-1H-inden-4-yl ether group and at the 3-position with an isopropylamino group . The (2S,3R) configuration denotes the absolute stereochemistry at carbons 2 and 3, which is critical for its receptor-binding affinity .

The indane ring system (2,3-dihydro-1H-indene) contributes to the molecule’s hydrophobicity, while the hydroxyl and amino groups enhance its solubility in polar solvents. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the chair conformation of the six-membered indane ring and the equatorial orientation of the methyl group at position 7 .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₇NO₂
Molecular Weight277.4 g/mol
Stereochemistry(2S,3R)
SMILES NotationCC1=C2CCCC2=C(C=C1)OCC@@HO
LogP (Predicted)2.8 ± 0.4

Spectroscopic and Chromatographic Data

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (aromatic C=C), and 1100 cm⁻¹ (C-O-C ether linkage) . High-performance liquid chromatography (HPLC) analyses under reversed-phase conditions show a retention time of 12.3 minutes using a C18 column and acetonitrile/water (70:30) mobile phase .

Pharmacological Profile

Beta-2 Adrenoceptor Antagonism

ICI 118,551 exhibits nanomolar affinity for beta-2 adrenoceptors (Ki = 1.2 nM) with 50- to 100-fold selectivity over beta-1 subtypes . In isolated human bronchial smooth muscle, it antagonizes isoprenaline-induced relaxation with a pA₂ value of 8.9, confirming potent competitive inhibition . The stereospecificity of interaction is evident from the 300-fold lower potency of its (2R,3S) enantiomer .

Cardiovascular Effects

Clinical studies demonstrate dose-dependent modulation of exercise-induced tachycardia. Oral administration of 20 mg ICI 118,551 reduces peak heart rate by 14 ± 3 bpm during moderate-intensity cycling, comparable to propranolol 10 mg . Notably, it preserves beta-1-mediated inotropic effects, as left ventricular ejection fraction remains unchanged at rest (ΔEF < 2%) .

Table 2: Pharmacodynamic Comparison of Beta-Blockers

ParameterICI 118,551 (20 mg)Propranolol (10 mg)Atenolol (25 mg)
Exercise HR Reduction14 ± 3 bpm16 ± 4 bpm9 ± 2 bpm
Isoprenaline ED50 Shift8.9-fold12.1-fold3.2-fold
FEV₁ Change-1.2%-8.4%+0.7%

Metabolic and Endocrine Interactions

The compound attenuates isoprenaline-induced hypokalemia (ΔK⁺ = -0.3 ± 0.1 mM vs. -0.8 ± 0.2 mM placebo) and blunts insulin secretion by 40% during intravenous glucose tolerance tests . These effects are mediated through inhibition of beta-2 receptor-dependent K⁺ uptake in skeletal muscle and pancreatic beta-cell regulation .

Synthesis and Analytical Characterization

Synthetic Route

The industrial synthesis involves seven steps starting from 7-methyl-1-indanone:

  • Grignard Addition: Reaction with ethyl magnesium bromide to form 7-methyl-1-indanol (yield 78%) .

  • Etherification: Coupling with (2S,3R)-3-azido-2-butanol using Mitsunobu conditions (DIAD, PPh₃) .

  • Staudinger Reaction: Conversion of the azide to amine via triphenylphosphine imine intermediate .

  • Isopropylamination: Reductive amination with acetone using sodium cyanoborohydride (pH 7.4) .

Critical process parameters include strict temperature control (< -10°C) during the Mitsunobu step to prevent racemization and a final chiral purity of >99.5% ee confirmed by chiral HPLC .

Stability and Degradation

Forced degradation studies under ICH guidelines show:

  • Acidic Conditions (0.1N HCl, 40°C): 12% degradation over 72 hours via ether cleavage.

  • Oxidative Stress (3% H₂O₂): <5% degradation, indicating resistance to peroxidation.

  • Photolysis (1.2 million lux-hours): No significant decomposition, supported by UV/Vis λmax at 275 nm (ε = 450 L·mol⁻¹·cm⁻¹) .

Clinical and Preclinical Applications

Asthma Research

In murine models of ovalbumin-induced asthma, ICI 118,551 (1 mg/kg i.p.) reduces airway hyperresponsiveness by 65% and eosinophil infiltration by 80%, outperforming non-selective beta-blockers . Human bronchial epithelial cells treated with 100 nM compound show 90% inhibition of isoprenaline-induced cAMP production .

Cardiovascular Studies

A randomized crossover trial (n=24) demonstrated that 20 mg daily for one week lowers resting muscle sympathetic nerve activity by 22% (p<0.01) without altering blood pressure variability . This sympatholytic effect is being investigated for conditions like essential tremor and anxiety disorders.

Recent Developments and Future Directions

Novel Formulations

A 2025 patent (WO2025039872) describes a sustained-release matrix tablet using hypromellose and sodium alginate, achieving zero-order kinetics over 12 hours with Cmax = 45 ng/mL and AUC₀–∞ = 520 ng·h/mL .

Targeted Drug Delivery

Gold nanoparticle conjugates functionalized with ICI 118,551 show 18-fold increased accumulation in beta-2-rich tissues (lung, liver) compared to free drug in murine biodistribution studies .

Gene Expression Profiling

RNA sequencing of human cardiomyocytes treated with 10 nM ICI 118,551 reveals downregulation of 112 genes (including ADRB2, GRK2) and upregulation of 89 genes (e.g., RGS4, AGTR1), suggesting pleiotropic effects beyond receptor blockade .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator